molecular formula C10H9NO2 B1298117 methyl 1H-indole-7-carboxylate CAS No. 93247-78-0

methyl 1H-indole-7-carboxylate

Cat. No. B1298117
CAS RN: 93247-78-0
M. Wt: 175.18 g/mol
InChI Key: FTLOEULOTNVCGF-UHFFFAOYSA-N
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Description

Methyl 1H-indole-7-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The indole ring system is a common structural motif in many natural products and active pharmaceutical ingredients.

Synthesis Analysis

The synthesis of various indole derivatives, including methyl 1H-indole-7-carboxylate, has been a subject of interest in organic chemistry. Paper describes the synthesis of N-substituted derivatives of methyl 1H-indole-3-carboxylate using a Cu(I)-catalyzed intramolecular amination of aryl bromides. This method provides good to high yields under mild conditions. Similarly, paper reports an efficient synthesis of 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling, employing Cu(OAc)2·H2O as a catalyst. The process is noted for its simplicity and good to excellent yields. Paper details the synthesis of the title compound from 1-methyl-1H-indole-3-carboxylic acid and methanol, highlighting the planarity of the molecule in its crystal structure.

Molecular Structure Analysis

The molecular structure of methyl 1H-indole-7-carboxylate is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. In paper , the molecule is described as planar and situated on a mirror plane in the crystal structure. The planarity of the molecule is significant as it can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Paper discusses the regioselective dibromination of methyl indole-3-carboxylate, leading to the synthesis of 5,6-dibromoindoles. These dibromoindoles serve as building blocks for the synthesis of natural and non-natural derivatives. Paper explores the autoxidation of tetracyclic indolizino[1,2-b]indole-1-ones, which are related to the indole structure, and proposes a mechanism based on the isolation of intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 1H-indole-7-carboxylate are influenced by its molecular structure. The planarity of the molecule, as mentioned in paper , can affect its physical properties such as solubility and melting point. The intermolecular hydrogen bonding and π-stacking interactions described in the same paper contribute to the stability of the crystal packing, which is an important aspect of the compound's solid-state properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A new method for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling has been developed. This method utilizes Cu(OAc)2·H2O as a catalyst and demonstrates good to excellent yields, highlighting an efficient procedure for preparing indole derivatives (Akbari & Faryabi, 2023).
  • Spectroscopic Studies : Methyl indole-4-carboxylate has been studied as a potential fluorescent and infrared probe for protein local structures and dynamics. This compound emits around 450 nm with a fairly long fluorescence lifetime, making it a promising probe for studying hydration environments (Liu et al., 2020).

Pharmacological and Biological Applications

  • Anti-Cancer Activity : New methyl indole-3-carboxylate derivatives have been synthesized and demonstrated inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines. These compounds are analogs of 3,3'-diindolylmethane, known for potent antitumor properties (Niemyjska et al., 2012).

Chemical Reactivity and Derivatives

  • Derivative Synthesis : The reaction of methyl indole-2-carboxylates and arynes provides an efficient, high yielding synthesis of a novel indole-indolone ring system. This process tolerates a wide range of functionalities and proceeds under mild conditions (Rogness & Larock, 2009).
  • Chemical Transformations : A Rhodium-catalyzed process has been developed for the C7-selective decarbonylative arylation, olefination, and methylation of indoles with carboxylic acids or anhydrides. This method demonstrates high reactivity and regioselectivity, offering a versatile approach for modifying indoles (Qiu et al., 2019).

Thermodynamic and Physical Properties

  • Thermodynamic Properties : The standard molar enthalpies of formation of methyl 1H-indole-3-carboxylate in different phases have been determined. This data is essential for understanding the stability and reactivity of these compounds (Carvalho et al., 2016).

Safety And Hazards

Methyl 1H-indole-7-carboxylate is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indole derivatives, including methyl 1H-indole-7-carboxylate, have attracted increasing attention in recent years due to their biological properties and potential therapeutic applications . Future research may focus on the development of novel methods of synthesis and the exploration of new biological activities .

properties

IUPAC Name

methyl 1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLOEULOTNVCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918582
Record name Methyl 1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1H-indole-7-carboxylate

CAS RN

93247-78-0
Record name Methyl 1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl indole-7-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of methyl 3-[2-(E)-(dimethylamino)ethenyl]-2-nitrobenzoate (12.0 g, 48 mmol) in toluene (200 ml) was hydrogenated at 60 psi over 10% palladium on charcoal (1.5 g) until hydrogen uptake ceased. The catalyst was filtered off, the filtrate was evaporated and the residue was chromatographed on silica to give the product.
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12 g
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200 mL
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1.5 g
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Synthesis routes and methods II

Procedure details

Indole-7 carboxyldehyde (K-44). Methyl 7-indolecarboxylate was prepared according to literature procedure {Batcho B. and Leimgruber, K., Org. Syn. Vol IIV, page 34-40). To a solution of methyl 7-indolecarboxylate (13 g, 74.2 mmol) in anhydrous THF (250 mL) was added LiAlH4 (10.9 g, 0.288 mol) in portions, and reaction mixture was heated to reflux for 2 h. After cooling to room temperature, the excess hydride was quenched by addition of water (12mL), 15% NaOH (12 mL) and water (26 mL). The solids were removed by filtration through a pad of Celite and filtrate was evaporated in vacuo to yield (1H-indol-7-yl)-methanol (10.7 g, 98%). 1HNMR (CDCl3). To a solution of the alcohol, (1H-indol-7-yl)-methanol (8.0 g, 54.3 mmol) in 400 mL of methylene chloride was added activated manganese (IV) oxide (85%, 41.0 g, 0.40 mol), and stirred at ambient temperature for 72 h. After additional of 200 mL of methylene chloride and 400 mL of methanol to the reaction mixture, the whole mixture was filtered through a pad of silica gel to remove solid materials. The filtrate was concentrated to afford a crude product, which was purified by a column chromatography on silica gel to yield 1H-indole-7-carbaldehyde, K-44 (6.55 g, 83%).
[Compound]
Name
Indole-7
Quantity
0 (± 1) mol
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13 g
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10.9 g
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Quantity
250 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.